molecular formula C10H8BrNO B1375477 (7-Bromoisoquinolin-3-yl)methanol CAS No. 1318897-45-8

(7-Bromoisoquinolin-3-yl)methanol

Cat. No.: B1375477
CAS No.: 1318897-45-8
M. Wt: 238.08 g/mol
InChI Key: HUUUWNGVOTYHFB-UHFFFAOYSA-N
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Description

(7-Bromoisoquinolin-3-yl)methanol is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of a bromine atom at the seventh position of the isoquinoline ring and a hydroxymethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of isoquinoline using bromine or a brominating agent under controlled conditions to obtain 7-bromoisoquinoline. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (7-Bromoisoquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated isoquinoline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products:

  • Oxidation products include 7-bromoisoquinoline-3-carboxaldehyde and 7-bromoisoquinoline-3-carboxylic acid.
  • Reduction products include 7-hydroxyisoquinoline-3-methanol.
  • Substitution products vary depending on the nucleophile used .

Scientific Research Applications

(7-Bromoisoquinolin-3-yl)methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of (7-Bromoisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

    7-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Isoquinoline-3-methanol: Lacks the bromine atom, affecting its overall reactivity and binding properties.

    7-Hydroxyisoquinoline-3-methanol: Contains a hydroxyl group instead of a bromine atom, altering its chemical behavior.

Uniqueness: (7-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(7-bromoisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUUWNGVOTYHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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